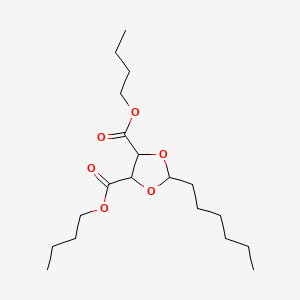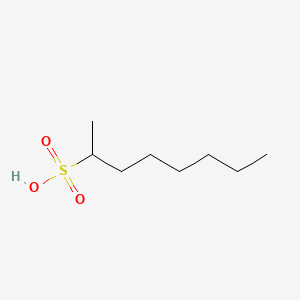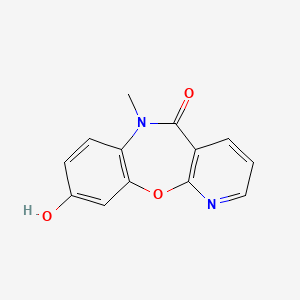
Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, featuring a bromopropyl group and a tetrahydronaphthyl moiety, suggests potential utility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- typically involves the reaction of 1-(3-bromopropyl)amine with 5,6,7,8-tetrahydro-1-naphthyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromopropyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The tetrahydronaphthyl moiety can be subjected to oxidation or reduction reactions to modify its chemical properties.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are typical oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce ketones or carboxylic acids.
科学的研究の応用
Biology and Medicine: Due to its unique structure, the compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: In material science, the compound might be used in the development of new polymers or as a precursor for functional materials with specific properties.
作用機序
The mechanism by which Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopropyl group could facilitate covalent bonding with target proteins, while the tetrahydronaphthyl moiety might enhance binding affinity through hydrophobic interactions.
類似化合物との比較
- Urea, 1-(3-chloropropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
- Urea, 1-(3-iodopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
- Urea, 1-(3-azidopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
Uniqueness: The presence of the bromopropyl group in Urea, 1-(3-bromopropyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- makes it particularly reactive in nucleophilic substitution reactions compared to its chloro, iodo, and azido analogs
特性
CAS番号 |
102434-39-9 |
|---|---|
分子式 |
C14H19BrN2O |
分子量 |
311.22 g/mol |
IUPAC名 |
1-(3-bromopropyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C14H19BrN2O/c15-9-4-10-16-14(18)17-13-8-3-6-11-5-1-2-7-12(11)13/h3,6,8H,1-2,4-5,7,9-10H2,(H2,16,17,18) |
InChIキー |
CAOLIFMNOYZOGB-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)NCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


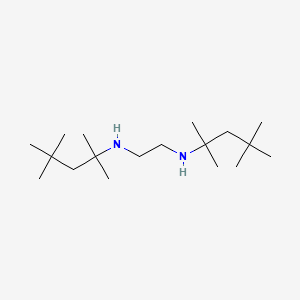
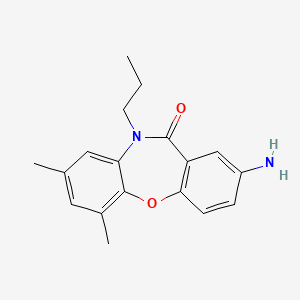


![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
